molecular formula C13H9ClN2OS2 B2986531 2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol CAS No. 339105-65-6

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol

Cat. No.: B2986531
CAS No.: 339105-65-6
M. Wt: 308.8
InChI Key: GJPCWHPIEKIIRL-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core structureThe presence of the thieno[3,2-d]pyrimidine moiety is known to impart various biological activities, making it a valuable scaffold for drug development .

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol has several scientific research applications:

Future Directions

Thieno[3,2-d]pyrimidines are a promising class of compounds for the development of new therapeutic agents . Future research may focus on optimizing these compounds for specific biological targets, improving their safety profile, and evaluating their efficacy in clinical trials .

Preparation Methods

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Comparison with Similar Compounds

2-[(4-Chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4-ol can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c14-9-3-1-8(2-4-9)7-19-13-15-10-5-6-18-11(10)12(17)16-13/h1-6H,7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPCWHPIEKIIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(C(=O)N2)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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